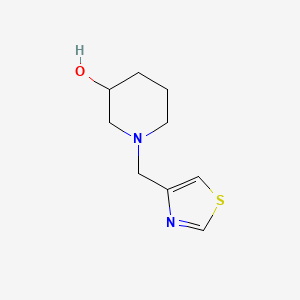

1-(Thiazol-4-ylmethyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Thiazol-4-ylmethyl)piperidin-3-ol” is a compound that contains a piperidin-3-ol moiety . Piperidin-3-ol is an organic compound with the molecular formula C5H11NO . It is a colorless liquid with an odor described as objectionable, typical of amines . The piperidine structural motif is present in numerous natural alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Molecular Structure Analysis

The molecular formula of piperidin-3-ol is C5H11NO, with an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

Piperidin-3-ol has a density of 1.0±0.1 g/cm3, a boiling point of 191.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.8±6.0 kJ/mol and a flash point of 104.5±13.3 °C .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds featuring thiazole and piperidine structures have been extensively studied for their anticancer activities. For example, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were investigated for their selective in vitro antitumoral activity against glioblastoma multiforme, showcasing their potential as therapeutic agents in treating one of the most aggressive forms of brain cancer (da Silveira et al., 2017). This research underscores the significance of thiazole-piperidine derivatives in developing novel anticancer therapeutics.

Antimicrobial and Antifungal Effects

The synthesis and biological evaluation of thiazole derivatives have led to the discovery of compounds with notable antimicrobial and antifungal activities. For instance, novel thiazolo[3,2-a]pyridine derivatives exhibited significant antifungal and antitumor activity, highlighting the potential of thiazole derivatives in creating new antimicrobial and anticancer agents (Insuasty et al., 2013). These findings suggest the promise of thiazole-piperidine compounds in addressing various microbial infections and diseases.

Synthesis and Chemical Sensors

The chemical versatility of thiazole and piperidine compounds is further demonstrated in their application in synthesizing novel chemical sensors. For example, 4-Piperidine-naphthalimide derivatives with a thiazolidin side chain have shown to act as novel fluorescent pH sensors, capable of detecting changes in pH with high sensitivity and selectivity (Cui et al., 2004). This application is crucial in various biochemical and medical research contexts, where precise pH measurements are essential.

Wirkmechanismus

Target of Action

The compound 1-(Thiazol-4-ylmethyl)piperidin-3-ol is a derivative of thiazole and piperidine . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, and more . Piperidine derivatives have shown various pharmacological activities, including antiaggregatory and antioxidant effects .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways related to their biological activities . Similarly, piperidine derivatives have been reported to target enzymes like cholinesterase and beta-secretase .

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives have shown antiaggregatory and antioxidant effects .

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “1-(Thiazol-4-ylmethyl)piperidin-3-ol” could be in the field of drug discovery and development .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-4-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-9-2-1-3-11(5-9)4-8-6-13-7-10-8/h6-7,9,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMMAVYXIPWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CSC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)

![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)

![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)